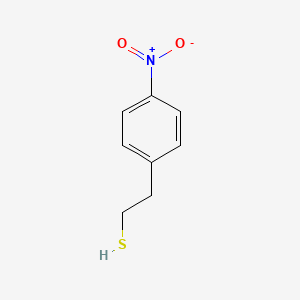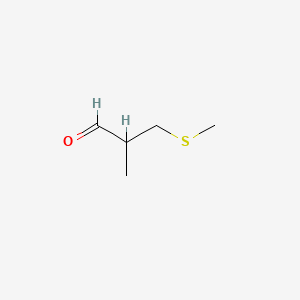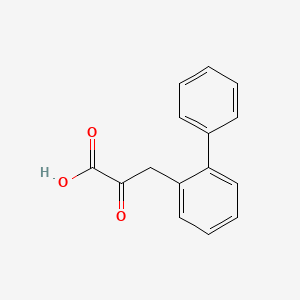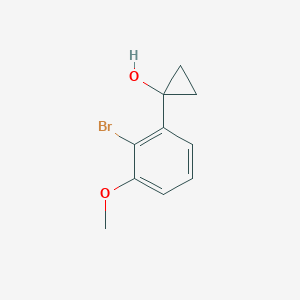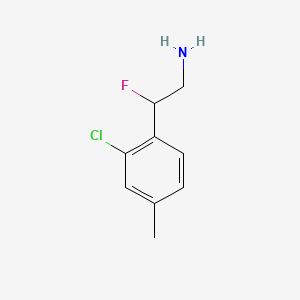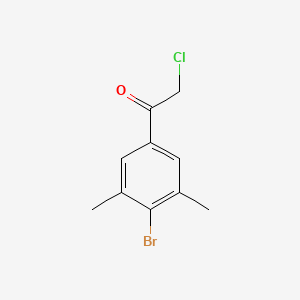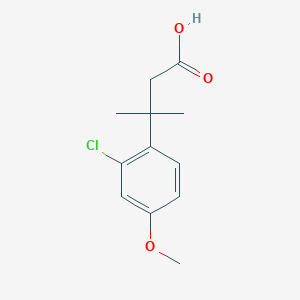
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom and a methoxy group, along with a butanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the butanoic acid side chain. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Hydroxy-4-methoxyphenyl)-3-methylbutanoic acid.
Reduction: 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanol.
Substitution: 3-(2-Amino-4-methoxyphenyl)-3-methylbutanoic acid or 3-(2-Thio-4-methoxyphenyl)-3-methylbutanoic acid.
科学研究应用
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
- 2-Chloro-4-methoxyphenylacetic acid
- 2-Chloro-4-methoxybenzoic acid
Uniqueness
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzene ring and the presence of a butanoic acid side chain. This structural arrangement can impart distinct chemical and biological properties compared to its analogs. For instance, the butanoic acid side chain may enhance its solubility and bioavailability, making it a more suitable candidate for certain applications .
属性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI 键 |
OLPFGBQMHPOVRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


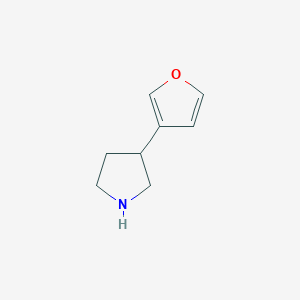
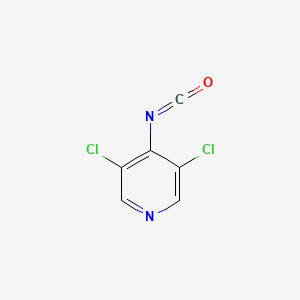
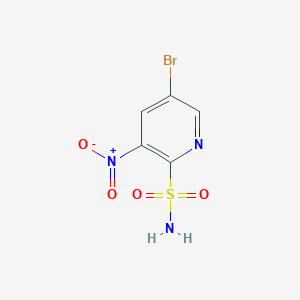

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
